N-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide
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Overview
Description
N-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide is a complex organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This particular compound is characterized by the presence of a benzimidazole core, a phenoxyethyl group, and a chloro-methylphenyl moiety, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or its equivalent, such as trimethyl orthoformate.
Introduction of Phenoxyethyl Group: The phenoxyethyl group is introduced through a nucleophilic substitution reaction, where the benzimidazole core reacts with 2-(4-chloro-3-methylphenoxy)ethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of o-phenylenediamine and 2-(4-chloro-3-methylphenoxy)ethyl chloride.
Continuous Flow Reactors: Use of continuous flow reactors to ensure efficient mixing and reaction control.
Purification: Purification of the final product through crystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
N-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation Products: Corresponding oxides and hydroxylated derivatives.
Reduction Products: Reduced forms with hydrogenated benzimidazole core.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide involves:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure and similar pharmacological activities.
Thiabendazole: An anthelmintic agent with a benzimidazole core, used to treat parasitic infections.
Albendazole: Another benzimidazole derivative with broad-spectrum antiparasitic activity.
Uniqueness
N-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenoxyethyl group and the chloro-methylphenyl moiety enhances its pharmacological activity and specificity compared to other benzimidazole derivatives .
Properties
IUPAC Name |
N-[[1-[2-(4-chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl]methyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2/c1-14-12-16(8-9-17(14)21)26-11-10-24-19-7-5-4-6-18(19)22-20(24)13-23(3)15(2)25/h4-9,12H,10-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWHYVGEIUTEBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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